![molecular formula C5H5IN2O B063867 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde CAS No. 189014-13-9](/img/structure/B63867.png)
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde
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Overview
Description
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is a chemical reagent . It is used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .
Synthesis Analysis
The synthesis of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde involves the use of 4,5-DIIODO-1-METHYL-1H-IMIDAZOLE . Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
The molecular structure of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde can be found in various databases . The molecular formula is C5H5IN2O .
Chemical Reactions Analysis
4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde is used in the synthesis of PET tracers for imaging brain enzymes . Other chemicals such as 4-Imidazolecarboxaldehyde undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde include a molecular weight of 236.01 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass is 235.94466 g/mol .
Scientific Research Applications
Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
This compound can be used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes . These dyes are often used in dye-sensitized solar cells (DSSCs), which are a type of thin film solar cell.
Preparation of Ester Derivatives of Urocanic Acid
It can be used in the preparation of ethyl, n-dodecyl, and n-hexadecyl esters of urocanic acid . Urocanic acid is a compound involved in the metabolism of histidine, an essential amino acid.
Fabrication of Colorimetric Chemosensor
The compound can be used in the fabrication of colorimetric chemosensors . These sensors change color in response to a chemical reaction, providing a visual indication of the presence of a specific analyte.
Synthesis of PET Tracers
4-Iodo-1-methylimidazole is a chemical reagent used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes . PET is a type of imaging test that helps reveal how your tissues and organs are functioning.
Improvement of Open-Circuit Voltages in Solar Cells
The compound can significantly elevate the open-circuit voltage in solar cells . It can reduce pin-holes in perovskite films by participating in the growth of perovskite crystals, and also suppress the generation of defects, resulting in decreased nonradiative recombination .
Safety and Hazards
The safety data sheet for 4-Iodo-1-methyl-1H-imidazole-5-carboxaldehyde indicates that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water and vomiting should not be induced .
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in a variety of functional molecules used in diverse applications .
Mode of Action
For instance, 4-Imidazolecarboxaldehyde, a related compound, undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
A related compound, 4-iodo-1h-imidazole, has been reported to improve the open-circuit voltages of perovskite solar cells by reducing pin-holes in perovskite films and suppressing the generation of defects, resulting in decreased nonradiative recombination .
Action Environment
It’s known that the synthesis of imidazole derivatives can be conducted under solvent-free conditions .
properties
IUPAC Name |
5-iodo-3-methylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-3-7-5(6)4(8)2-9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQLLAOXIUEEBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378477 |
Source
|
Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
189014-13-9 |
Source
|
Record name | 4-Iodo-1-methyl-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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